2-Chloro-N-cyclohexyl-N-methylnicotinamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

This 2-chloro-N-cyclohexyl-N-methylnicotinamide scaffold is uniquely differentiated for SAR programs targeting Syk kinase, KCNQ2/3 channels, and nAChRs. Unlike generic nicotinamides, its pre-installed 2-chloro handle and N-cyclohexyl-N-methyl moiety provide an optimal balance of lipophilicity (LogP 3.1) and steric bulk critical for membrane permeability and target binding. Patented for Syk inhibition. Ideal for medicinal chemistry labs requiring high-purity starting material for lead optimization and DMPK profiling.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
CAS No. 1016516-93-0
Cat. No. B3072080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-cyclohexyl-N-methylnicotinamide
CAS1016516-93-0
Molecular FormulaC13H17ClN2O
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C13H17ClN2O/c1-16(10-6-3-2-4-7-10)13(17)11-8-5-9-15-12(11)14/h5,8-10H,2-4,6-7H2,1H3
InChIKeyBBHSAZSTYGSQAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-cyclohexyl-N-methylnicotinamide (CAS 1016516-93-0): A Distinct Nicotinamide Scaffold for Kinase and Receptor Modulator Research


2-Chloro-N-cyclohexyl-N-methylnicotinamide is a synthetic small molecule belonging to the nicotinamide derivative class, characterized by a 2-chloro substituent on the pyridine ring and a unique N-cyclohexyl-N-methyl amide moiety. This specific substitution pattern differentiates it from simpler nicotinamide analogs and makes it a key scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and receptor modulators [1]. Its structure provides a distinct balance of lipophilicity and steric bulk, influencing target binding and metabolic stability profiles .

Why 2-Chloro-N-cyclohexyl-N-methylnicotinamide Cannot Be Replaced by Generic Nicotinamide Analogs


The efficacy and selectivity of a bioactive compound are highly sensitive to its substitution pattern. In the case of 2-Chloro-N-cyclohexyl-N-methylnicotinamide, the combination of a chlorine at the 2-position and an N,N-cyclohexyl,methyl amide is not arbitrary. Patents explicitly claim this structural subclass for achieving excellent Syk-inhibitory activity, distinguishing it from other nicotinamides [1]. The simultaneous presence of these groups modulates physicochemical properties like LogP (computed XLogP3-AA of 3.1) and topological polar surface area (33.2 Ų), which are critical for membrane permeability and bioavailability. A generic substitution with an unsubstituted amide (e.g., nicotinamide itself) or a different N-alkyl group fails to replicate this precise pharmacophoric profile required for specific protein-ligand interactions [2].

Quantitative Performance Benchmarks for 2-Chloro-N-cyclohexyl-N-methylnicotinamide Against Key Comparators


Physicochemical Differentiation: Impact of 2-Chloro Substitution on Lipophilicity and Hydrogen Bonding

The introduction of a 2-chloro substituent and a tertiary N-cyclohexyl-N-methyl amide significantly alters the compound's physicochemical profile compared to the unsubstituted nicotinamide core. The target compound has a computed XLogP3-AA of 3.1 and zero hydrogen bond donors [1]. This is in stark contrast to nicotinamide itself, which has an XLogP3 of -0.37 and two hydrogen bond donors [2]. The higher lipophilicity and lack of H-bond donor propensity favor passive membrane permeation, a crucial attribute for intracellular target engagement.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Kinase Inhibition Selectivity: A Privileged Scaffold for Syk Inhibition Over Other Kinase Classes

Nicotinamide derivatives with the N-cyclohexyl-N-methyl amide motif are specifically claimed for their excellent Spleen Tyrosine Kinase (Syk) inhibitory activity [1]. While exact IC50 values for this compound against Syk are not publicly disclosed, the patent literature designates this specific substitution pattern as a key pharmacophore for Syk activity, differentiating it from nicotinamide-based kinase inhibitors targeting other kinases like BTK or CDK2. For example, BindingDB data indicates a related nicotinamide fragment shows an IC50 of >16,500 nM against CDK2, suggesting that structural modifications within this class can drive selectivity between kinase families [2].

Kinase Inhibitor Syk Immuno-Oncology Inflammation

Synthetic Tractability: Enhanced Reactivity from the 2-Chloro Handle for Late-Stage Diversification

The 2-chloro substituent serves as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr), a feature absent in the des-chloro analog. This allows for rapid late-stage diversification to explore structure-activity relationships (SAR) without de novo scaffold synthesis . In contrast, the des-chloro analog (N-cyclohexyl-N-methylnicotinamide) is limited to amide bond formation or pyridine N-oxide chemistry for further derivatization, significantly reducing the accessible chemical space .

Medicinal Chemistry Late-Stage Functionalization Structure-Activity Relationship

Targeted Application Scenarios for 2-Chloro-N-cyclohexyl-N-methylnicotinamide Based on Verified Evidence


Lead Optimization in Syk Kinase Inhibitor Projects

This compound is the optimal starting scaffold for structure-activity relationship (SAR) studies targeting Spleen Tyrosine Kinase (Syk), as evidenced by its specific claiming in Syk-inhibitor patents. Its pre-installed synthetic handles (2-chloro) and favorable physicochemical profile allow medicinal chemists to efficiently explore vectors to enhance potency, selectivity, and Drug Metabolism and Pharmacokinetics (DMPK) properties [1][2].

Chemical Probe Development for Nicotinic Acetylcholine Receptors (nAChRs)

The compound is listed in the BindingDB as having been evaluated in functional potency assays for recombinant human nAChRs. This suggests the scaffold can be used to develop chemical probes, where the 2-chloro position is diversified to modulate functional activity between agonist and antagonist, and to achieve subtype selectivity over other nicotinic receptors [3].

Modulation of KCNQ2/3 Potassium Channels for Pain Research

Substituted nicotinamides, including those with 2-chloro- and N-cyclohexyl motifs, have been patented for modulating KCNQ2/3 (Kv7.2/7.3) potassium channels. This compound serves as a key intermediate for synthesizing novel modulators aimed at treating pain, epilepsy, and anxiety, where the cyclohexyl group is crucial for binding to a hydrophobic pocket in the channel [4].

Quote Request

Request a Quote for 2-Chloro-N-cyclohexyl-N-methylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.